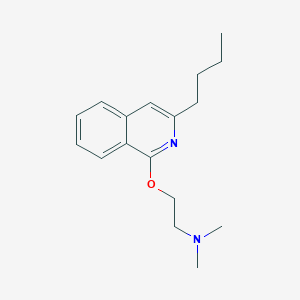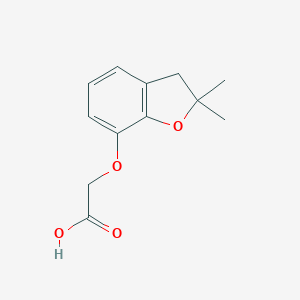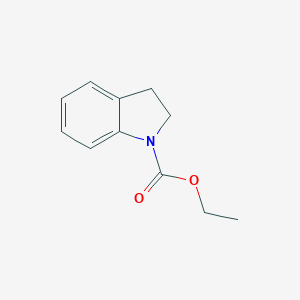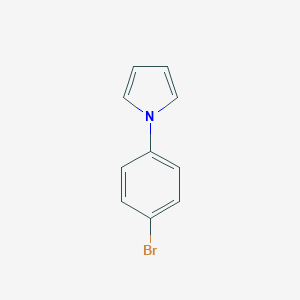
2-(4-Fluorophenyl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1,3-dithiane is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a versatile synthetic building block. Its unique structural features make it an attractive candidate for use in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-1,3-dithiane is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the sulfur atoms in its structure. It has also been shown to undergo various reactions such as oxidation, reduction, and substitution.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity and is not considered to be harmful to human health at low concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Fluorophenyl)-1,3-dithiane in lab experiments is its versatility as a synthetic building block. Its unique structural features make it an attractive candidate for use in the synthesis of various organic compounds. However, one of the limitations of using this compound is its relatively high cost compared to other synthetic building blocks.
Orientations Futures
There are several future directions for research on 2-(4-Fluorophenyl)-1,3-dithiane. One area of research could focus on the development of more efficient and cost-effective synthesis methods. Another area of research could focus on the use of this compound in the synthesis of new organic compounds with potential applications in various fields. Additionally, further studies are needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-(4-Fluorophenyl)-1,3-dithiane can be achieved through several methods. One of the most common methods involves the reaction of 4-fluorobenzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. Another method involves the reaction of 4-fluorobenzoyl chloride with sodium sulfide in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-1,3-dithiane has been extensively studied for its potential as a synthetic building block in the field of organic chemistry. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, it has been used in the synthesis of the antiviral drug raltegravir, which is used in the treatment of HIV. It has also been used in the synthesis of the herbicide flumioxazin and the insecticide fipronil.
Propriétés
Numéro CAS |
57009-75-3 |
|---|---|
Formule moléculaire |
C10H11FS2 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11FS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 |
Clé InChI |
IDQGMDVTWFRXOR-UHFFFAOYSA-N |
SMILES |
C1CSC(SC1)C2=CC=C(C=C2)F |
SMILES canonique |
C1CSC(SC1)C2=CC=C(C=C2)F |
Autres numéros CAS |
57009-75-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B184759.png)


![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)




![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)


![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)
